
N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BPG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood, but it is believed to act as a modulator of protein-protein interactions. N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to bind to specific sites on proteins, altering their conformation and activity. This modulation of protein activity can lead to various biological effects, including changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer research, N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the growth and proliferation of cancer cells by modulating specific protein-protein interactions. In diabetes research, N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to improve insulin sensitivity and glucose uptake in cells. In inflammation research, N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its ability to selectively modulate specific protein-protein interactions, allowing for the study of specific biological processes. However, one limitation of using N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is its potential for off-target effects, as it may bind to unintended proteins and alter their activity.
Future Directions
There are several future directions for the study of N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is the development of more potent and selective N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide analogs for use as drug candidates. Another direction is the exploration of N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide's potential in the development of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide and its potential for use in various fields.
Synthesis Methods
The synthesis of N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction of N-phenylglycine with benzylamine and phenylsulfonyl chloride in the presence of a base catalyst. This process produces N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide as a white crystalline solid, which can be further purified through recrystallization.
Scientific Research Applications
N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential use in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In biochemistry, N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been used as a tool to study protein-protein interactions and enzyme activity. In materials science, N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been explored for its potential use in the development of new materials with unique properties.
properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-19(21-13-7-3-8-14-21)24-23(26)18-25(17-20-11-5-2-6-12-20)29(27,28)22-15-9-4-10-16-22/h2-16,19H,17-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJVUKHEFHNVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Benzylbenzenesulfonamido)-N-(1-phenylethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

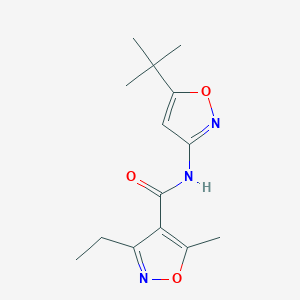
![N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5155781.png)
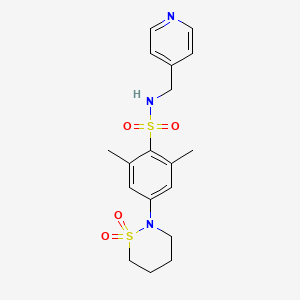
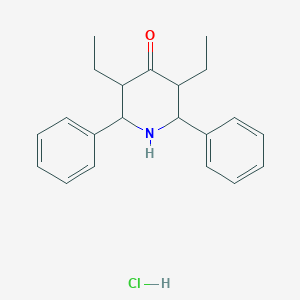
![(2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B5155792.png)
![10-bromo-2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5155798.png)
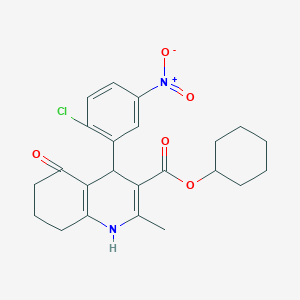
![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)indoline](/img/structure/B5155830.png)
![3-(4-tert-butylphenoxy)-5-(mesitylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5155835.png)
![5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5155842.png)
![5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-propyldihydro-2(3H)-furanone](/img/structure/B5155846.png)

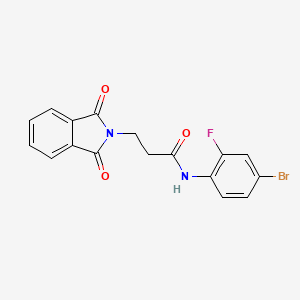
![2-[(5-methyl-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5155879.png)